

L-691,121: A Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: L-691121

Cat. No.: B1673912

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Introduction

L-691,121 is a chemical compound that has been investigated for its biological activities, primarily as a Class III antiarrhythmic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action and available experimental data.

Chemical Structure and Physicochemical Properties

L-691,121 is a complex heterocyclic molecule with the systematic name 7-(methylsulfonylamino)-spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride. Its chemical structure is characterized by a spiro linkage between an isobenzofuranone moiety and a piperidine ring, with a methanesulfonamide group attached to the benzofuran ring.

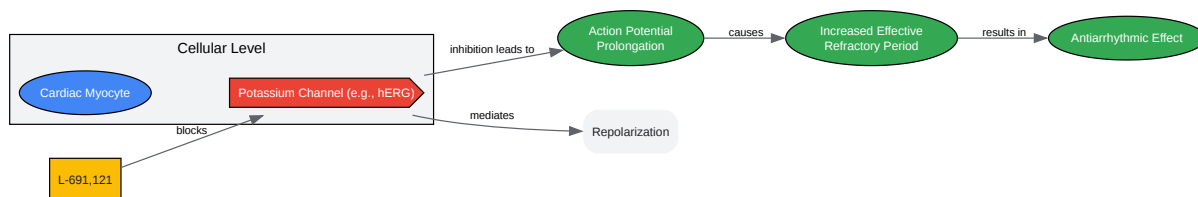
Property	Value	Source
CAS Number	136075-60-0	[1]
Molecular Formula	C22H25ClN4O5S	[1]
Molecular Weight	492.98 g/mol	[1]
SMILES	CS(=O) (=O)Nc1cc2c(cc1)C(=O)OC21 CCN(CC1)C(=O)c1ccccc1N	[1]
Physical State	Solid (presumed)	N/A
Solubility	Orally active, suggesting some aqueous solubility.	[2]

Biological Activity and Mechanism of Action

L-691,121 is classified as a Class III antiarrhythmic agent.[2] The primary mechanism of action for this class of drugs is the blockade of potassium channels in cardiac myocytes.[3][4]

Signaling Pathway of Class III Antiarrhythmic Agents

The diagram below illustrates the general signaling pathway affected by Class III antiarrhythmic agents like L-691,121.



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Caption: Mechanism of action of L-691,121 as a Class III antiarrhythmic agent.

By blocking the outward potassium current during the repolarization phase of the cardiac action potential, L-691,121 prolongs the action potential duration.[3][4] This, in turn, increases the effective refractory period of the cardiac tissue, making it less susceptible to re-entrant arrhythmias.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of L-691,121 are not extensively available in the public domain. However, a key study by Ban et al. (1994) provides insights into its toxicological evaluation.

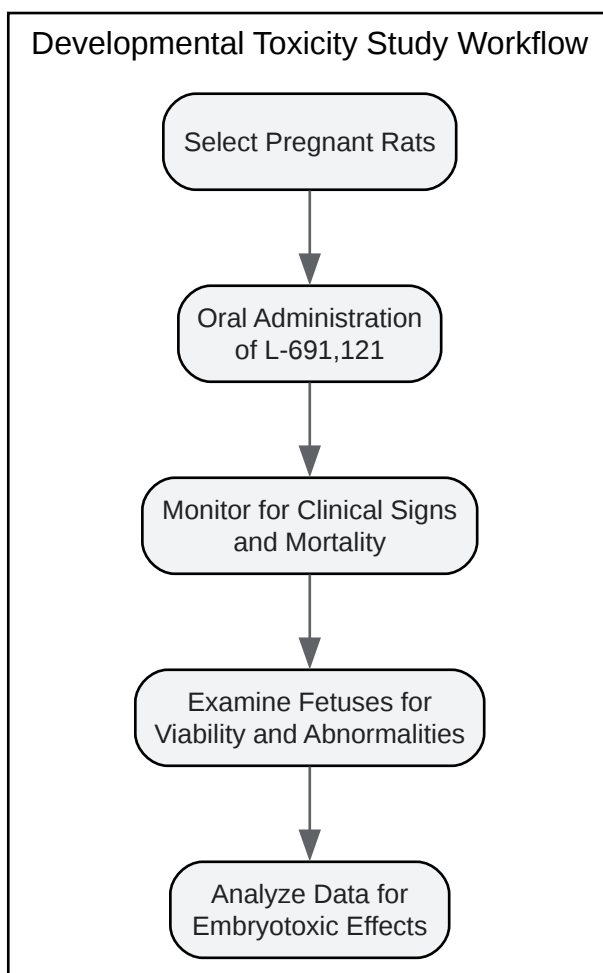
Developmental Toxicity Study in Rats (Ban et al., 1994)

Objective: To determine the embryotoxic effects of L-691,121 in rats.

Methodology:

- Animal Model: Pregnant rats.
- Administration: L-691,121 was administered orally (p.o.).
- Dosage: A dose of 0.8 mg/kg/day was found to cause fetal mortality.[2]
- Observation: The study identified a critical period for embryoletality. Surviving embryos exhibited morphological abnormalities.

The workflow for this type of developmental toxicity study is outlined below.



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Caption: General workflow for a developmental toxicity study.

Quantitative Data

Currently, specific quantitative data on the potency of L-691,121 as a potassium channel blocker (e.g., IC₅₀ or K_i values) are not readily available in the cited literature. The reported embryotoxic dose in rats is 0.8 mg/kg/day.[2]

Conclusion

L-691,121 is a spiro[isobenzofuran-1(3H),4'-piperidine] derivative identified as a Class III antiarrhythmic agent that acts by blocking potassium channels. While its general mechanism of action is understood, detailed quantitative data on its potency and selectivity for specific

potassium channel subtypes are lacking in the public literature. Furthermore, a detailed, publicly available synthesis protocol has not been identified. The compound has demonstrated significant embryotoxicity in animal studies, a critical consideration for any potential therapeutic development. Further research would be necessary to fully characterize its pharmacological profile and synthetic route.

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